Hopantenic Acid

Description

This compound (Pantogam) is a central nervous system depressant. This compound has a unique spectrum of pharmacological effects (nootropic, anticonvulsant, mild activating) in the absence of addiction, hyperstimulation or withdrawal syndrome.

This compound is a small molecule drug with a maximum clinical trial phase of II.

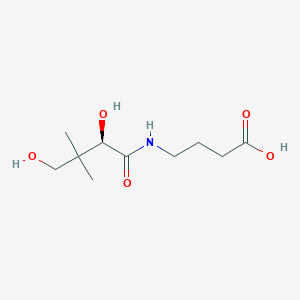

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDHANTMHIRGW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048331 | |

| Record name | Hopantenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18679-90-8 | |

| Record name | Hopantenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18679-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hopantenic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopantenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hopantenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOPANTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Central Nervous System Mechanism of Action of Hopantenic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic agent with a multifaceted mechanism of action within the central nervous system (CNS).[1] Structurally, it is a homolog of pantothenic acid (vitamin B5) and γ-aminobutyric acid (GABA).[2] Its therapeutic effects, which include nootropic, anticonvulsant, and mild activating properties, are primarily attributed to its modulation of the GABAergic system.[3] However, emerging evidence points to a broader pharmacological profile encompassing neuroprotective effects, enhancement of neuronal energy metabolism, and interaction with other neurotransmitter systems. This document provides an in-depth technical overview of the core mechanisms, supported by quantitative data, pathway visualizations, and summaries of key experimental methodologies.

Core Mechanism of Action: GABAergic System Modulation

The principal mechanism of this compound in the CNS is its interaction with the GABA system, the primary inhibitory neurotransmitter network in the brain.[4] Its action is complex, involving both direct receptor interaction and longer-term adaptive changes.

-

GABA Receptor Interaction: this compound is reported to act as a GABA-B receptor agonist, which enhances inhibitory neurotransmission.[1][4] Additionally, it directly interacts with GABA-A receptors. Studies using radioreceptor assays have shown that this compound can inhibit [3H]-GABA binding in a dose-dependent manner.[5]

-

Sensitization of GABA Receptors: Chronic administration of this compound appears to induce neuroplastic changes. Repeated injections in rats (250 mg/kg/day for 7 days) led to a significant increase in GABA receptor binding specifically in the cerebral cortex. This change was attributed to an increase in the affinity of the binding sites, suggesting a sensitization of the GABAergic system.[5]

This dual action—acute agonism and chronic sensitization—contributes to the normalization of GABA metabolism and a reduction in motor excitability, which is beneficial in conditions characterized by neuronal hyperexcitability.[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed influence of this compound on the GABAergic synapse.

Caption: this compound's modulation of the GABAergic synapse.

Broader Neuropharmacological Profile

Beyond its primary effects on the GABA system, this compound exhibits a range of other neuroprotective and modulatory actions.

-

Neuroprotection: The compound has been shown to enhance the resilience of neurons to oxidative stress and neurotoxins.[4] This is believed to be mediated by the upregulation of neurotrophic factors and proteins involved in neuronal repair.[4][6]

-

Energy Metabolism: this compound is thought to facilitate the uptake and utilization of glucose by brain cells, enhancing neuronal energy metabolism and providing a steady supply of ATP for optimal brain function.[7]

-

Modulation of Other Neurotransmitters: Research suggests that this compound can influence other key neurotransmitter systems. By balancing GABAergic and glutamatergic systems, it helps create a more stable neural environment.[4] There is also evidence for interactions with the cholinergic system and an ability to increase dopamine levels in the brain.[4][7][8]

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro and in vivo studies investigating the interaction of this compound (HOPA) with CNS receptors.

| Parameter | Target/System | Value / Effect | Species / Model | Reference |

| Receptor Binding Inhibition | [3H]-GABA Receptor Binding | Cross-reactive potency of 0.2% | Rat Brain | [5] |

| Receptor Binding (No Effect) | Benzodiazepine Receptors | No inhibition up to 100 µM | Rat Brain | [5] |

| Receptor Binding (No Effect) | Muscarinic Cholinergic Receptors | No inhibition up to 100 µM | Rat Brain | [5] |

| Receptor Binding (No Effect) | Methionine-Enkephalin Receptors | No inhibition up to 100 µM | Rat Brain | [5] |

| Receptor Binding (No Effect) | TRH Receptors | No inhibition up to 100 µM | Rat Brain | [5] |

| Chronic Administration Effect | GABA Receptor Binding (Cerebral Cortex) | 53% Increase | Rat (in vivo) | [5] |

| Mechanism of Chronic Effect | GABA Receptor Affinity (Cerebral Cortex) | Increased Affinity | Rat (in vivo) | [5] |

Methodologies for Key Experiments

Detailed, step-by-step protocols are proprietary to the conducting laboratories and specific publications. However, the principles of the key experimental assays used to derive the quantitative data are outlined below.

Radioligand Binding Assay (Competitive)

This technique is used to determine the affinity of a test compound (this compound) for a specific receptor by measuring how it competes with a known radiolabeled ligand.[9][10]

Objective: To determine if and with what affinity this compound binds to a target receptor (e.g., GABA-A receptor).

General Protocol:

-

Receptor Preparation: A source of the target receptor, such as a homogenate of rat brain tissue or cultured cells expressing the receptor, is prepared.[11]

-

Incubation: The receptor preparation is incubated in a buffer solution with:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]-GABA) that is known to bind to the target receptor.

-

Varying concentrations of the unlabeled test compound (this compound).[12]

-

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[11]

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration, where the receptor membranes are trapped on a filter paper while the unbound ligand passes through.[9]

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This value represents the amount of radioligand bound to the receptor.

-

Data Analysis: The data are plotted as the concentration of the test compound versus the amount of bound radioligand. This allows for the calculation of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). From the IC50, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.[13]

Experimental Workflow Visualization

The diagram below outlines the typical workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound exerts its primary effects on the central nervous system through a sophisticated modulation of the GABAergic system, acting as a GABA-B receptor agonist and sensitizing GABA-A receptors with chronic use. This central mechanism is complemented by a suite of neuroprotective and metabolic-enhancing properties that contribute to its overall therapeutic profile. The quantitative data available, while limited, strongly supports the interaction with GABA receptors as a core component of its action. Further research utilizing modern electrophysiological and molecular techniques will continue to elucidate the intricate details of its pharmacology, aiding in the development of next-generation neurological therapeutics.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [Pharmacological effects and clinical application of pantogam and pantogam active] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Calcium Hopantenate used for? [synapse.patsnap.com]

- 5. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthachem.com [synthachem.com]

- 7. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]

- 8. [Neurotropic, anti-inflammatory and antitumor properties of this compound: a chemoinformatic analysis of its molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hopantenic Acid: A Technical Guide to its Agonist Activity at the GABA-B Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic drug that is structurally a derivative of pantothenic acid (vitamin B5) and the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is primarily used in several countries for a range of neurological and psychiatric conditions. The therapeutic effects of this compound are believed to be mediated, in part, through its interaction with the GABAergic system, specifically as an agonist at the GABA-B receptor. This technical guide provides an in-depth overview of the current understanding of this compound's action at the GABA-B receptor, including available quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Mechanism of Action at the GABA-B Receptor

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. As an agonist, this compound is proposed to bind to and activate the GABA-B receptor, initiating a cascade of intracellular events that lead to its therapeutic effects. The activation of the GABA-B receptor by an agonist typically results in the inhibition of adenylyl cyclase and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.

Data Presentation: Quantitative Analysis of this compound's Interaction with GABA-B Receptors

Quantitative data on the direct binding affinity and functional potency of this compound at the GABA-B receptor is limited in publicly available English-language literature. However, studies have demonstrated a clear interaction and effect on receptor expression.

Table 1: Radioligand Binding Assay Data for this compound at GABA-B Receptors

| Compound | Parameter | Value | Tissue/Cell Line | Radioligand | Reference |

| Calcium hopantenate (racemic) | Receptor Interaction | Demonstrated | Rat brain | Not specified | [Kovalev et al., 2012] |

| Pantogam active (racemic this compound) | Bmax Change | ↑ 42-44% | Mouse prefrontal cortex | Not specified | [Sukhorukova et al., 2022] |

Note: The study by Kovalev et al. (2012) was conducted in Russian; the English abstract confirms interaction but does not provide specific Ki or IC50 values. The Bmax change was observed after subchronic administration.

Table 2: Comparative Binding of this compound Enantiomers at GABA-B Receptors

| Compound | Relative Interaction |

| S-isomer | > |

| Racemate (DL-isomer) | > |

| R-isomer |

Source: Qualitative findings from the abstract of Kovalev et al., 2012.

Experimental Protocols

To fully characterize the agonist activity of this compound at the GABA-B receptor, a series of standard pharmacological assays should be employed. The following are detailed methodologies for key experiments.

Radioligand Displacement Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Membrane Preparation: Crude synaptic membranes from rat brain tissue or membranes from a cell line stably expressing recombinant human GABA-B1 and GABA-B2 subunits.

-

Radioligand: [³H]-GABA or a specific GABA-B antagonist such as [³H]-CGP54626.

-

Unlabeled Ligands: this compound (R-, S-, and DL-isomers), GABA (for standard curve), and a potent GABA-B agonist (e.g., baclofen) and antagonist (e.g., saclofen) as controls.

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer and centrifuge to pellet membranes. Wash the pellet multiple times with assay buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound or other unlabeled ligands.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a measure of agonist efficacy (Emax) and potency (EC50).

Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Radioligand: [³⁵S]GTPγS.

-

Unlabeled Ligands: this compound, GABA, and a known GABA-B agonist (e.g., baclofen).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Scintillation Proximity Assay (SPA) beads (optional).

Procedure:

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

GDP (typically 10-30 µM).

-

Increasing concentrations of this compound or other agonists.

-

Membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash with cold buffer, and measure radioactivity as described above.

-

SPA Method: Add SPA beads, incubate to allow bead-membrane interaction, and measure the signal using a suitable microplate reader.

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Functional Assay

This cell-based assay measures the functional consequence of GABA-B receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing recombinant human GABA-B1 and GABA-B2 subunits.

-

Forskolin: An adenylyl cyclase activator.

-

This compound and control agonists.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Add increasing concentrations of this compound or control agonists.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (functionally equivalent to EC50 in this inhibitory assay) and the maximal inhibition.

Mandatory Visualizations

Signaling Pathway of GABA-B Receptor Activation

Caption: GABA-B receptor signaling pathway activated by this compound.

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for a radioligand displacement assay.

Experimental Workflow: [³⁵S]GTPγS Functional Assay

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Conclusion

The available evidence indicates that this compound interacts with the GABA-B receptor, with its racemic and S-isomer forms showing a more pronounced interaction than the R-isomer. Furthermore, in vivo studies have demonstrated that chronic administration of racemic this compound can lead to an upregulation of GABA-B receptor density in the prefrontal cortex. While direct, high-affinity binding and potent functional agonism have yet to be fully quantified in the English-language literature, the existing data strongly suggest a modulatory role for this compound within the GABAergic system via the GABA-B receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound's agonist properties at the GABA-B receptor, which is essential for a deeper understanding of its therapeutic mechanism and for the development of novel GABAergic modulators. Further research is warranted to elucidate the precise binding affinity and functional potency of this compound and its enantiomers at the GABA-B receptor.

Calcium Hopantenate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5) and a structural analogue of gamma-aminobutyric acid (GABA), is a nootropic agent with a multifaceted pharmacological profile. This technical guide provides an in-depth overview of the chemical structure and properties of calcium hopantenate, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, analytical methodologies, and explores its complex mechanism of action, including its interaction with neurotransmitter systems and intracellular signaling pathways.

Chemical Structure and Identification

Calcium hopantenate is the calcium salt of hopantenic acid. It exists in various forms, including anhydrous and hydrated states, with the hemihydrate being a common form.[1][2] The chemical structure consists of two molecules of this compound, which is an amide formed from D-pantoate and γ-aminobutyric acid (GABA), complexed with a calcium ion (Ca²⁺).[3][4]

Table 1: Chemical Identification of Calcium Hopantenate

| Identifier | Value |

| IUPAC Name | calcium;bis(4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate);hydrate[5] |

| CAS Number | 17097-76-6[3] |

| Synonyms | Calcium D-(+)-Homopantothenate, Pantogam, Hopate[2][6] |

Table 2: Molecular Formula and Weight of Calcium Hopantenate Forms

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous | C₂₀H₃₆CaN₂O₁₀ | 504.59[6][7] |

| Hemihydrate | C₂₀H₃₈CaN₂O₁₁ | 522.6[1][8] |

| This compound (Parent) | C₁₀H₁₉NO₅ | 233.26 |

Physicochemical Properties

Calcium hopantenate is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored accordingly.[3]

Table 3: Physicochemical Data for Calcium Hopantenate

| Property | Value |

| Melting Point | 155-165 °C[2] |

| Solubility | Soluble in water; slightly soluble in methanol; practically insoluble in other organic solvents.[2] |

| pKa | 4.52 at 25°C[2] |

| Appearance | White to off-white crystalline powder[1] |

| Stability | Stable at pH 5-6[2] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification in Human Plasma

This method allows for the reliable quantification of this compound in biological matrices.

Methodology:

-

Sample Preparation:

-

Internal Standard: Protocatechuic acid.

-

Extraction: Liquid-liquid extraction of plasma samples with methanol.[9]

-

-

Chromatographic Conditions:

-

Results:

-

The elution times for this compound and the internal standard are approximately 4.3 and 5.4 minutes, respectively.[9]

-

The method demonstrates linearity in the range of 0.5-100 µg/mL in human plasma.[9]

-

The limit of detection (LOD) and limit of quantification (LOQ) for this compound are 0.034 and 0.103 µg/mL, respectively.[9]

-

Radioligand Binding Assay for GABA Receptor Interaction

This protocol outlines a general procedure for assessing the binding affinity of calcium hopantenate to GABA receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in a suitable buffer (e.g., 0.32 M sucrose).

-

Perform differential centrifugation to isolate the membrane fraction containing the receptors.

-

Wash the membrane pellet multiple times with buffer to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer to a specific protein concentration.[10]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the GABA receptor (e.g., [³H]muscimol), and varying concentrations of calcium hopantenate.[11]

-

To determine non-specific binding, a high concentration of unlabeled GABA is used in a parallel set of wells.[10]

-

Incubate the plate at 4°C to reach binding equilibrium.[10]

-

-

Separation and Detection:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the inhibitory constant (Ki) of calcium hopantenate.

-

Pharmacological Properties and Mechanism of Action

The pharmacological effects of calcium hopantenate are complex, involving modulation of multiple neurotransmitter systems.

GABAergic System Modulation

As a structural analog of GABA, calcium hopantenate interacts with the GABAergic system. It has been shown to inhibit [³H]-GABA receptor binding in a dose-dependent manner.[12] Chronic administration can lead to an increase in GABA receptor binding affinity in the cerebral cortex, suggesting a sensitization of the GABA receptors.[12] This modulation of GABAergic neurotransmission is believed to contribute to its neuroprotective and anticonvulsant properties.

Influence on Calcium Signaling and Other Neurotransmitters

Calcium hopantenate may also exert its effects through the modulation of intracellular calcium levels and other neurotransmitter systems. There is evidence suggesting an interaction with the cholinergic system, potentially enhancing the synthesis and release of acetylcholine, which is crucial for cognitive functions.[13] Furthermore, its neuroprotective effects may be linked to the regulation of calcium homeostasis and the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in synaptic plasticity and memory formation. The interplay between GABAergic signaling and calcium-dependent pathways is an area of ongoing research. Activation of GABA-B receptors can, under certain conditions, couple to Gαq proteins and lead to an increase in intracellular calcium via L-type calcium channels, a process that involves protein kinase C (PKC).[14]

Conclusion

Calcium hopantenate is a pharmacologically active compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its primary mechanism of action involves the modulation of the GABAergic system, with further research pointing towards a broader influence on calcium signaling and other key neurotransmitter pathways. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers engaged in the study and development of this nootropic agent. Further investigation into its detailed signaling cascades and the development of standardized analytical and synthesis protocols will be crucial for advancing its potential therapeutic applications.

References

- 1. Calcium Hopantenate Hemihydrate - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. This compound [drugfuture.com]

- 3. Hopantenate Calcium | CymitQuimica [cymitquimica.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Hopantenate (calcium) | C20H38CaN2O11 | CID 146157575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. GSRS [precision.fda.gov]

- 8. bkherb.com [bkherb.com]

- 9. researchgate.net [researchgate.net]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain [pubmed.ncbi.nlm.nih.gov]

- 13. ingredientsnetwork.com [ingredientsnetwork.com]

- 14. GABA(B) receptors couple to Gαq to mediate increases in voltage-dependent calcium current during development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Hopantenic Acid: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, a homolog of pantothenic acid (Vitamin B5), is a nootropic agent with purported cognitive-enhancing and neuroprotective effects. Its structural similarity to pantothenic acid allows it to interact with key metabolic pathways, while its gamma-aminobutyric acid (GABA) moiety is thought to contribute to its effects on neurotransmission. A thorough understanding of the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in animal models is crucial for the design of robust preclinical studies and the successful translation of findings to clinical applications. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in animal models, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.

Data Presentation: Pharmacokinetic Parameters

Comprehensive, tabulated pharmacokinetic data for this compound in animal models is sparse in the available scientific literature. However, several studies provide valuable qualitative and semi-quantitative insights.

Oral Bioavailability and General Characteristics in Rats

A study in rats following peroral administration of this compound indicated an absolute bioavailability of approximately 64%.[1] The same study qualitatively described a short elimination half-life and a low steady-state volume of distribution, suggesting that the compound has a moderate capacity for tissue distribution and accumulation.[1]

Metabolism and Excretion in Dogs

In a study utilizing beagle dogs, the metabolism and excretion of calcium hopantenate were investigated following oral administration of a radiolabeled form of the compound.[2]

Table 1: Excretion of Radioactivity Following Oral Administration of [14C]-Calcium Hopantenate in Beagle Dogs

| Excretion Route | Percentage of Administered Radioactivity (24 hours) | Predominant Form |

| Urine | 25.5% | Unchanged this compound |

The major metabolite identified in the urine was this compound β-glucoside, accounting for 4.2% of the radioactivity in the urine.[2] This indicates that a significant portion of the drug is excreted unchanged.

Tissue Distribution in Rats

Qualitative data from a study in rats suggests an inhomogeneous distribution of this compound in organs and tissues following both intravenous and peroral administration.[1] The compound demonstrated a high affinity for organs with a high degree of vascularization, such as the lungs and heart, as well as organs involved in elimination, like the kidneys.[1] Notably, the study also reported that this compound readily penetrates the blood-brain barrier.[1]

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of this compound in rodent models, synthesized from established preclinical research protocols.

Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral or intravenous dose.

Animal Model:

-

Species: Sprague-Dawley rats

-

Age: 8-10 weeks

-

Sex: Male and female

-

Acclimation: Animals should be acclimated for a minimum of one week prior to the study.

Drug Formulation and Administration:

-

Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline or a 0.5% methylcellulose solution. The formulation should be prepared fresh on the day of dosing.

-

Oral (PO) Administration: A specific dose (e.g., 10 mg/kg) is administered via oral gavage using a suitable gavage needle. Animals are typically fasted overnight prior to oral dosing.

-

Intravenous (IV) Administration: A specific dose (e.g., 2 mg/kg) is administered via the tail vein.

Blood Sampling:

-

Procedure: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Collection Site: Blood is collected from the tail vein or via cannulation of the jugular vein.

-

Sample Handling: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

-

Method: Plasma concentrations of this compound are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Tissue Distribution Study in Rats

Objective: To determine the concentration of this compound in various tissues at different time points after administration.

Animal Model and Dosing: The animal model and dosing regimen are similar to the single-dose pharmacokinetic study.

Tissue Collection:

-

At specified time points post-dosing, animals are euthanized, and key tissues (e.g., brain, liver, kidneys, heart, lungs, spleen) are rapidly excised.[4][5]

-

Tissues are rinsed with cold saline, blotted dry, weighed, and immediately frozen and stored at -80°C until analysis.

Sample Preparation and Analysis:

-

Tissues are homogenized in a suitable buffer.

-

This compound is extracted from the tissue homogenates using an appropriate method (e.g., protein precipitation or solid-phase extraction).

-

The concentration of this compound in the tissue extracts is determined by a validated LC-MS/MS or GC-MS method.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its effects through two primary mechanisms: modulation of the GABAergic system and interference with Coenzyme A biosynthesis.

Modulation of GABA Receptor Signaling

This compound has been shown to interact with the GABAergic system. Studies in rats have demonstrated that it can inhibit [3H]-GABA receptor binding in a dose-dependent manner.[1] Furthermore, repeated administration of this compound has been found to increase the affinity of GABA receptors in the cerebral cortex.[1] This suggests that part of its therapeutic efficacy may be due to the sensitization of GABA receptors.

Caption: Modulation of GABAergic Synaptic Transmission by this compound.

Inhibition of Coenzyme A Biosynthesis

Contrary to earlier hypotheses, this compound is not a direct inhibitor of pantothenate kinase (PanK), the first enzyme in the Coenzyme A (CoA) biosynthesis pathway. Instead, it acts as a substrate for PanK and is phosphorylated.[6] This phosphorylated form of this compound then inhibits the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[6][7] This inhibition can lead to a reduction in cellular CoA levels.

Caption: Mechanism of this compound Inhibition of Coenzyme A Biosynthesis.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by good oral bioavailability in rats, excretion primarily as the unchanged drug, and a distribution pattern that includes penetration of the blood-brain barrier. Its mechanisms of action involve modulation of the GABAergic system and inhibition of Coenzyme A biosynthesis. While detailed quantitative pharmacokinetic data remains limited in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals. Further studies are warranted to generate comprehensive, quantitative ADME data across multiple species to better inform the design of future preclinical and clinical investigations.

References

- 1. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound beta-glucoside as a new urinary metabolite of calcium hopantenate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical studies on the chiral separation and simultaneous determination of pantothenic acid and this compound enantiomers in rat plasma by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histological Injury to Rat Brain, Liver, and Kidneys by Gold Nanoparticles is Dose-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Blood-Brain Barrier Permeability of Hopantenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopantenic acid, a nootropic agent with structural similarities to pantothenic acid (Vitamin B5) and gamma-aminobutyric acid (GABA), is utilized for its cognitive-enhancing and neuroprotective properties. A critical determinant of its efficacy for neurological applications is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, consolidating available data, outlining detailed experimental protocols for its assessment, and visualizing its known central nervous system signaling pathways. While direct quantitative permeability data for this compound remains limited in publicly accessible literature, evidence from pharmacokinetic studies and its observed central nervous system effects strongly indicate its capacity to enter the brain.

Quantitative Data on Blood-Brain Barrier Permeability

Direct and standardized quantitative metrics for the BBB permeability of this compound, such as the unbound brain-to-plasma concentration ratio (Kp,uu), are not widely reported in peer-reviewed literature. However, existing pharmacokinetic studies provide evidence of its central nervous system (CNS) penetration.

| Compound | Parameter | Value | Species | Method | Reference |

| This compound | CSF Levels Detected | Yes | Human | Clinical Study with CSF sampling | [1] |

| Glutaron (related derivative) | BBB Penetration | "Easily penetrates" | Not Specified | Not Specified | [2] |

| Pantothenic Acid | Michaelis-Menten Constant (Km) | 19 µM | Rat | In situ brain perfusion | [3] |

| Pantothenic Acid | Maximal Influx Rate (Vmax) | 0.21 nmol/g/min | Rat | In situ brain perfusion | [3] |

Note: The data for Glutaron is qualitative. Data for pantothenic acid is included due to its structural similarity to this compound and suggests a potential for carrier-mediated transport.

Experimental Protocols for Assessing BBB Permeability

The following are detailed methodologies for key experiments relevant to determining the BBB permeability of a compound like this compound.

In Vitro: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts passive diffusion across the BBB.

Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane mimicking the BBB.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

-

96-well acceptor plates

-

Porcine brain lipid (PBL) or a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (this compound) solution in PBS

-

Reference compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Membrane Preparation: A solution of brain lipids in an organic solvent (e.g., 10 mg/mL PBL in dodecane) is prepared. A small volume (e.g., 5 µL) of this lipid solution is added to the filter of each well of the donor plate and the solvent is allowed to evaporate, leaving a lipid layer.

-

Donor Solution Preparation: A solution of this compound is prepared in PBS at a known concentration (e.g., 100 µM).

-

Assay Setup: The acceptor plate wells are filled with a specific volume of PBS (e.g., 300 µL). The lipid-coated filter plate (donor plate) is then placed on top of the acceptor plate. The this compound solution is added to the donor wells (e.g., 150 µL).

-

Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Sample Analysis: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a validated analytical method such as LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium)

Where:

-

Vd = volume of donor well

-

Va = volume of acceptor well

-

A = filter area

-

t = incubation time

-

C_A(t) = concentration in the acceptor well at time t

-

C_equilibrium = equilibrium concentration

-

In Vivo: Brain Microdialysis

This technique measures the unbound concentration of a drug in the brain's extracellular fluid (ECF) in a living animal.

Objective: To determine the time-course of unbound this compound concentrations in a specific brain region following systemic administration.

Materials:

-

Microdialysis probes with a suitable molecular weight cut-off

-

Stereotaxic apparatus

-

Surgical instruments

-

Microinfusion pump

-

Fraction collector

-

Animal model (e.g., Sprague-Dawley rat)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound for administration (e.g., intravenous or oral)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Surgical Implantation: The animal is anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus) and secured to the skull. The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline.

-

Drug Administration: this compound is administered systemically (e.g., via tail vein injection or oral gavage).

-

Sample Collection: Dialysate collection continues at regular intervals for a predetermined duration to capture the absorption, distribution, and elimination phases of the drug in the brain. Blood samples are also collected at corresponding time points.

-

Sample Analysis: The concentration of this compound in the dialysate and plasma samples is quantified by LC-MS/MS.

-

Data Analysis: The unbound brain concentration-time profile is plotted. The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound within the CNS and a typical experimental workflow for assessing BBB permeability.

Caption: Signaling pathways modulated by this compound in the CNS.

Caption: Experimental workflow for the PAMPA-BBB assay.

Caption: Experimental workflow for in vivo microdialysis.

Discussion and Future Directions

The available evidence suggests that this compound can cross the blood-brain barrier and exert effects on the central nervous system. Its structural similarity to GABA and pantothenic acid may indicate a reliance on specific transporters for its entry into the brain, a hypothesis that warrants further investigation. The neuropharmacological profile of this compound, including its modulation of GABAergic and cholinergic systems, underscores the importance of its CNS bioavailability.[2][4][5][6]

To provide a more definitive understanding of this compound's BBB permeability, future research should focus on:

-

Quantitative In Vitro Studies: Conducting standardized PAMPA-BBB and cell-based (e.g., hCMEC/D3) permeability assays to determine the apparent permeability coefficient (Papp) and assess the potential role of active transport mechanisms.

-

In Vivo Pharmacokinetic Studies: Performing microdialysis studies in appropriate animal models to determine the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for quantifying BBB penetration.

-

Transporter Identification: Investigating the interaction of this compound with known BBB transporters, such as the large neutral amino acid transporter (LAT1) or organic anion transporters (OATs), given its structural characteristics.

A thorough characterization of the BBB transport of this compound is essential for optimizing its therapeutic use in neurological disorders and for the development of novel derivatives with enhanced CNS delivery.

References

- 1. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. PAMPA | Evotec [evotec.com]

- 3. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. uva.theopenscholar.com [uva.theopenscholar.com]

- 6. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]

An In-Depth Technical Guide to the Initial In-Vitro Studies of Hopantenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies of hopantenic acid, a nootropic agent with a complex mechanism of action. The document synthesizes available data on its molecular interactions, effects in cellular models, and experimental methodologies, with a focus on its role in Coenzyme A (CoA) biosynthesis and its potential neurotropic activities.

Core Mechanism of Action: A Pro-Drug Approach to Coenzyme A Biosynthesis Inhibition

Initial hypotheses suggested that this compound directly inhibits pantothenate kinase (PanK), the first enzyme in the CoA biosynthesis pathway. However, subsequent in-vitro studies have revealed a more intricate mechanism. This compound acts as a pro-drug, first being metabolized by PanK into a phosphorylated form, 4'-phosphohopantenate (P-HoPan). This metabolite then acts as an inhibitor of the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[1][2] P-HoPan forms a stable, non-productive complex with PPCS, effectively trapping the enzyme in a pre-catalytic state and preventing the synthesis of CoA.[1]

Quantitative Data Summary

While in-vitro enzyme kinetic and cellular studies have been conducted, specific quantitative data such as IC50 and Ki values are not consistently reported in the readily available literature. The following tables summarize the qualitative and semi-quantitative findings from the initial in-vitro investigations.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Type | Quantitative Data | Source |

| This compound (HoPan) | Pantothenate Kinase (PanK) | Substrate (Metabolic Activator) | Not an inhibitor | [1][2] |

| 4'-Phosphohopantenate (P-HoPan) | Phosphopantothenoylcysteine Synthetase (PPCS) | Formation of a non-productive substrate complex | IC50/Ki values not specified in available literature | [1] |

Table 2: Neuroreceptor Interaction Data

| Compound | Target Receptor | Assay Type | Findings | Quantitative Data | Source |

| This compound | GABA Receptor | Radioreceptor Assay | Dose-dependent inhibition of [3H]-GABA binding | Cross-reactive potency of 0.2% | |

| This compound | Benzodiazepine, Muscarinic Cholinergic, Methionine-Enkephalin, TRH Receptors | Radioreceptor Assay | No inhibition of radiolabeled ligand binding up to 100 µM | Not applicable | |

| This compound | Delta and Kappa Opioid Receptors | Chemoinformatic Analysis | Predicted to bind | In-vitro binding data not specified | |

| This compound | Acetylcholine Secretion | Chemoinformatic Analysis | Predicted to modulate | In-vitro experimental data not specified | |

| This compound | Dopamine Receptors | Chemoinformatic Analysis | Predicted relationship | In-vitro binding data not specified |

Experimental Protocols

Detailed, step-by-step protocols for the specific in-vitro studies of this compound are not fully outlined in the available literature. However, based on the descriptions of the experiments, the following general methodologies can be inferred.

This protocol describes a common method for assessing the activity of PPCS, which can be adapted to test for inhibition by compounds like P-HoPan. The assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Reagent Preparation :

-

Assay Buffer: e.g., 100 mM HEPES, pH 7.6.

-

Substrates: 4'-phosphopantothenate (P-Pan), ATP, and L-cysteine at various concentrations.

-

Coupling Enzymes and Reagents: Pyrophosphate reagent containing PPi-dependent phosphofructokinase (PPi-PFK), aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, along with fructose-6-phosphate and NADH.

-

Test Compound: Synthesized 4'-phosphohopantenate (P-HoPan) at a range of concentrations.

-

Enzyme: Purified recombinant human or Drosophila PPCS.

-

-

Assay Procedure :

-

In a 96-well plate, combine the assay buffer, substrates (except one for initiation, e.g., P-Pan), coupling enzymes and reagents, and varying concentrations of P-HoPan.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the final substrate (e.g., P-Pan) or the PPCS enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in a microplate reader.

-

-

Data Analysis :

-

Calculate the initial reaction velocities from the rate of NADH oxidation.

-

Plot the reaction velocity against the concentration of P-HoPan to determine the IC50 value.

-

Drosophila S2 cells have been used to validate the mechanism of action of this compound in a cellular context. The general workflow involves modulating the expression of key enzymes and observing the effects of this compound treatment.

-

Cell Culture :

-

Culture Drosophila Schneider 2 (S2) cells in a suitable medium (e.g., Schneider's Drosophila Medium supplemented with 10% fetal bovine serum) at 25-28°C.

-

-

-

Synthesize double-stranded RNA (dsRNA) targeting the Drosophila pantothenate kinase gene (fumble, fbl).

-

Transfect S2 cells with the dsRNA to knockdown PanK expression.

-

-

This compound Treatment :

-

Treat S2 cells (either wild-type or with PanK knockdown) with varying concentrations of this compound (e.g., 1 mM).

-

-

Rescue Experiments :

-

To confirm the point of inhibition in the CoA pathway, supplement the media of treated cells with downstream metabolites such as 4'-phosphopantetheine or 4'-phosphopantothenate.

-

-

Endpoint Analysis :

-

Cell Viability/Proliferation : After the treatment period, count the number of viable cells using a hemocytometer and trypan blue exclusion, or use a commercial cell viability assay (e.g., MTT or resazurin-based assays).

-

Histone Acetylation : As CoA is a precursor for acetyl-CoA, which is essential for histone acetylation, assess the levels of histone acetylation (e.g., on histone H3 or H4) via Western blotting using specific antibodies. Tubulin can be used as a loading control.

-

This protocol outlines a general method to assess the ability of this compound to compete with a radiolabeled ligand for binding to a specific neuroreceptor.

-

Membrane Preparation :

-

Homogenize brain tissue (e.g., rat cerebral cortex) in an appropriate buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane preparation in a binding buffer and determine the protein concentration.

-

-

Competitive Binding Assay :

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding : Membrane preparation + radioligand (e.g., [3H]-GABA).

-

Non-specific Binding : Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand.

-

Competition : Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Quantification :

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

-

Potential Neurotropic Signaling Pathways

Chemoinformatic analyses and initial in-vitro experiments suggest that this compound may exert its neurotropic effects through modulation of several neurotransmitter systems. The precise mechanisms and downstream consequences of these interactions require further experimental validation.

References

Cellular Targets of Hopantenic Acid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hopantenic acid, also known as N-pantoyl-GABA, is a synthetic nootropic agent structurally analogous to pantothenic acid (vitamin B5).[1] It is clinically utilized in several countries for a range of neurological and psychiatric conditions.[1] This technical guide provides a comprehensive overview of the known cellular targets of this compound, focusing on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. The primary targets discussed are key components of the Coenzyme A (CoA) biosynthesis pathway and the GABAergic system.

Primary Cellular Targets

The principal molecular interactions of this compound are centered on two major cellular systems: the Coenzyme A biosynthesis pathway and the GABA neurotransmitter system.

Coenzyme A Biosynthesis Pathway

Recent research has elucidated that the primary mechanism of action of this compound is not as a direct inhibitor of pantothenate kinase (PanK), as previously believed, but as a substrate for this enzyme.[2] The phosphorylated metabolite of this compound then acts as a potent inhibitor of the subsequent enzyme in the CoA biosynthetic pathway, phosphopantothenoylcysteine synthetase (PPCS).[3][4]

This compound is phosphorylated by PanK to produce phospho-hopantenic acid (P-HoPan). This phosphorylated form of the molecule then binds to PPCS.[4] The crystal structure of the human PPCS in complex with P-HoPan and an ATP analog reveals that P-HoPan forms a nonproductive substrate complex, effectively trapping the enzyme in a pre-catalytic state.[3][5] This inhibition of PPCS disrupts the normal biosynthesis of CoA, a critical cofactor in numerous metabolic pathways.

While the inhibitory effect of phosphorylated this compound on PPCS is well-established, specific quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) have not been explicitly reported in the reviewed literature. The interaction is described as a potent inhibition through the formation of a stable, nonreactive complex.[4]

Early studies reported IC50 values for this compound against PanK isoforms; however, this is now understood to reflect its activity as a competitive substrate rather than a direct inhibitor.

| Target Enzyme | Interacting Molecule | Reported Value | Value Type | Comments |

| Pantothenate Kinase (PanK) | This compound | 50 - 150 µM | IC50 | Now understood to be the Michaelis constant (Km) as a substrate, not a direct inhibitor. |

| Phosphopantothenoylcysteine Synthetase (PPCS) | Phospho-hopantenic Acid | Not Reported | Ki / IC50 | Acts as a potent inhibitor by forming a nonproductive substrate complex.[3][4] |

GABAergic System

This compound is a structural analog of GABA and has been shown to interact with GABA receptors.

Multiple sources report that this compound acts as a direct agonist at the GABA-B receptor-channel complex.[1] This agonism enhances GABAergic neurotransmission, contributing to the compound's observed neuroprotective and anticonvulsant effects.[1]

There is also evidence to suggest that this compound can interact with GABA-A receptors. Studies have shown that it can inhibit [3H]-gamma-aminobutyric acid (GABA) receptor binding.[6][7][8][9]

Specific binding affinity data, such as the dissociation constant (Kd) or inhibition constant (Ki), for the interaction of this compound with GABA-B and GABA-A receptors are not consistently reported in the available literature. Its action is primarily described qualitatively as agonistic at GABA-B receptors.

| Receptor | Interaction Type | Reported Affinity (Kd/Ki) | Comments |

| GABA-B | Agonist | Not Reported | The mechanism is described as a direct effect on the GABA-B receptor-channel complex.[1] |

| GABA-A | Ligand Binding Inhibition | Not Reported | This compound has been shown to inhibit the binding of radiolabeled GABA to its receptor.[7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for identifying and characterizing its cellular targets.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's cellular targets.

Phosphopantothenoylcysteine Synthetase (PPCS) Inhibition Assay

Objective: To determine the inhibitory effect of phosphorylated this compound on PPCS activity.

Materials:

-

Purified recombinant human PPCS

-

4'-phosphopantothenate (substrate)

-

L-cysteine (substrate)

-

ATP (cofactor)

-

Phospho-hopantenic acid (inhibitor)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., malachite green for phosphate detection, or HPLC-based method to quantify product formation)

Procedure:

-

Prepare a reaction mixture containing all components except one of the substrates (e.g., L-cysteine) to initiate the reaction.

-

Add varying concentrations of the inhibitor (phosphorylated this compound) to the reaction wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the final substrate.

-

Incubate at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction (e.g., by adding a quenching agent like EDTA).

-

Measure the amount of product formed or substrate consumed using a suitable detection method.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic experiments varying substrate concentrations can be performed to determine the mode of inhibition and the Ki value.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of this compound to GABA-A receptors.

Materials:

-

Rat brain cortical membranes (source of GABA-A receptors)

-

[3H]-Muscimol or [3H]-GABA (radioligand)

-

This compound (unlabeled competitor)

-

GABA (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding, omit the this compound. For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

X-ray Crystallography of PPCS-Inhibitor Complex

Objective: To determine the three-dimensional structure of PPCS in complex with phosphorylated this compound.

Materials:

-

Highly purified PPCS protein

-

Phosphorylated this compound

-

ATP analog (non-hydrolyzable, e.g., AMPPNP)

-

Crystallization screening solutions

-

Cryoprotectant

Procedure:

-

Incubate the purified PPCS with a molar excess of phosphorylated this compound and the ATP analog to form the complex.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex solution with various crystallization screen solutions.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

Once suitable crystals are obtained, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement.

-

Build and refine the atomic model of the PPCS-inhibitor complex to visualize the binding mode and interactions.

Cell-Based Assay for Coenzyme A Levels

Objective: To measure the effect of this compound on intracellular CoA levels.

Materials:

-

Cultured cells (e.g., HEK293T or a relevant neuronal cell line)

-

This compound

-

Cell lysis buffer

-

Reagents for CoA quantification (e.g., enzymatic assay kit or HPLC-based method)

Procedure:

-

Culture cells to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Harvest the cells and prepare cell lysates.

-

Measure the total protein concentration in the lysates for normalization.

-

Quantify the total CoA levels in the cell lysates using a validated method, such as a commercially available CoA assay kit or by HPLC with fluorescence detection after derivatization.

-

Compare the CoA levels in treated cells to those in untreated control cells to determine the effect of this compound on cellular CoA biosynthesis.

Conclusion

The primary cellular targets of this compound are now understood to be phosphopantothenoylcysteine synthetase (PPCS) and GABA receptors. Its effect on the Coenzyme A biosynthesis pathway is indirect, requiring metabolic activation by pantothenate kinase to form the active inhibitory compound, phospho-hopantenic acid. This metabolite then potently inhibits PPCS, leading to a reduction in cellular CoA levels. Concurrently, this compound exerts effects on the GABAergic system, primarily through agonism at GABA-B receptors. This dual mechanism of action likely contributes to its complex pharmacological profile. Further research is warranted to obtain precise quantitative data on the binding affinities and inhibitory constants for these interactions to better understand the therapeutic and potential off-target effects of this compound.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacology of structural changes at the GABAA receptor transmitter binding site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Hopantenic Acid in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography with UV Detection

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a reliable and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of hopantenic acid in human plasma. The described protocol utilizes a simple liquid-liquid extraction for sample preparation and an isocratic elution profile with UV detection, making it suitable for pharmacokinetic studies and routine bioanalysis.

Introduction

This compound, a homolog of pantothenic acid, is a nootropic drug used to improve cognitive function. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the quantification of this compound in human plasma using RP-HPLC with UV detection, based on a validated method.

Experimental

Materials and Reagents

-

This compound (analytical standard)

-

Protocatechuic acid (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (deionized or HPLC grade)

-

Human plasma (drug-free)

-

Hydrochloric acid (HCl)

Instrumentation

-

HPLC system with UV detector

-

Luna C18 column (4.6 mm × 150 mm, 5-µm particle size)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Chromatographic Conditions

A summary of the HPLC operating conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Luna C18 (4.6 mm × 150 mm, 5-µm) |

| Mobile Phase | Acetonitrile, water, and 0.03% trifluoroacetic acid |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| UV Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

| Internal Standard (IS) | Protocatechuic acid |

Protocols

Standard Solution Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound by dissolving the analytical standard in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of protocatechuic acid (IS) at a concentration of 0.5 mg/mL in a suitable solvent.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by diluting the stock solution.[1]

Sample Preparation Protocol

The sample preparation involves a liquid-liquid extraction procedure.

-

Pipette 1 mL of plasma sample into a centrifuge tube.

-

Spike the plasma with 10 µL of the internal standard solution (0.5 mg/mL protocatechuic acid).[1]

-

Add 3.0 mL of methanol to the plasma sample.[1]

-

Vortex the mixture for 15 minutes at 1000 rpm.[1]

-

Centrifuge the sample for 10 minutes at 1000 g.[1]

-

Transfer the supernatant (upper phase) to a clean tube.[1]

-

Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.[1]

-

Reconstitute the residue in 0.5 mL of water containing 0.2% HCl.[1]

-

Inject 20 µL of the reconstituted sample into the HPLC system.[1]

Calibration Curve Preparation

-

Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound to achieve a concentration range of 0.5–100.0 µg/mL.[1]

-

Process these calibration standards using the sample preparation protocol described in section 3.2.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

Results and Data

The performance of this method is summarized in the following tables.

Table 2: Retention Times

| Analyte | Retention Time (min) |

| This compound | ~4.3 |

| Protocatechuic Acid (IS) | ~5.4 |

Table 3: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 0.5–100 µg/mL |

| Correlation Coefficient (r) | > 0.9994 |

| Limit of Detection (LOD) | 0.034 µg/mL |

| Limit of Quantification (LOQ) | 0.103 µg/mL |

Visualized Workflows

The following diagrams illustrate the key processes in this application note.

Caption: Workflow for this compound Extraction from Plasma.

Caption: HPLC Analysis Workflow for this compound.

Conclusion

The described RP-HPLC method is simple, sensitive, and reliable for the determination of this compound in human plasma. The straightforward liquid-liquid extraction and isocratic elution make it a practical and efficient method for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for the GC-MS Analysis of Hopantenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, a homolog of pantothenic acid, is a nootropic drug used in some countries to improve cognitive function. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a sensitive and specific method for the analysis of this compound. However, due to its polar nature and low volatility, derivatization is a necessary step to enable its analysis by GC-MS. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, with a focus on plasma.

Principle of the Method

The analytical workflow for this compound analysis by GC-MS involves several key steps. Initially, the biological sample, typically plasma, undergoes a sample preparation procedure to remove interfering substances such as proteins. This is commonly achieved through deproteinization followed by liquid-liquid extraction. Subsequently, the extracted this compound is chemically derivatized to increase its volatility and thermal stability for GC analysis. A two-step derivatization process is often employed, starting with methyl esterification of the carboxylic acid group, followed by derivatization of the hydroxyl groups. The resulting derivative is then introduced into the GC-MS system for separation and detection. Quantification is typically performed using an internal standard to ensure accuracy and precision. For the analysis of enantiomers, a chiral capillary column is employed for separation.

Application Notes and Protocols for Investigating Hopantenic Acid in ADHD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant medications are the first-line treatment, there is a continued need for alternative therapeutic strategies. Hopantenic acid, also known as Pantogam, is a nootropic drug with a structure similar to the neurotransmitter gamma-aminobutyric acid (GABA). It has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, including ADHD. This document provides a detailed experimental protocol for researchers investigating the efficacy and mechanism of action of this compound in the context of ADHD.